

Spectroscopic Profile of Ethyl Cyanoacetate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl cyanoacetate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl cyanoacetate**, a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **ethyl cyanoacetate** is $C_5H_7NO_2$ with a molecular weight of 113.11 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) The spectroscopic data presented below are consistent with its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **ethyl cyanoacetate** are summarized below. The spectra are typically recorded in deuterated chloroform ($CDCl_3$). [\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: 1H NMR Spectroscopic Data for **Ethyl Cyanoacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.25	Quartet (q)	2H	-O-CH ₂ -CH ₃
3.45	Singlet (s)	2H	NC-CH ₂ -CO-
1.30	Triplet (t)	3H	-O-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl Cyanoacetate**

Chemical Shift (δ) ppm	Assignment
162.8	C=O (Ester)
113.8	C≡N (Nitrile)
62.9	-O-CH ₂ -CH ₃
24.9	NC-CH ₂ -CO-
13.9	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **ethyl cyanoacetate** are presented in Table 3.[1][7]

Table 3: Key IR Absorption Bands for **Ethyl Cyanoacetate**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
2985	Medium	C-H stretch (alkane)
2260	Strong	C≡N stretch (nitrile)
1745	Strong	C=O stretch (ester)
1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for **ethyl cyanoacetate** are presented in Table 4.

Table 4: Mass Spectrometry Data for **Ethyl Cyanoacetate**

m/z	Relative Intensity	Assignment
113	Moderate	$[M]^+$ (Molecular Ion)
86	Strong	$[M - C_2H_3]^+$
69	Moderate	$[M - C_2H_5O]^+$
42	Strong	$[C_2H_2O]^+$
29	Very Strong	$[C_2H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **ethyl cyanoacetate**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of **ethyl cyanoacetate** for 1H NMR or 50-100 mg for ^{13}C NMR.^[8]
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample height in the tube is approximately 4-5 cm.

Instrument Parameters (1H NMR):

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single pulse (zg)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: 0-15 ppm
- Temperature: 298 K

Instrument Parameters (¹³C NMR):

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled single pulse (zgpg)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024-4096
- Spectral Width: 0-220 ppm
- Temperature: 298 K

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one clean, dry salt plate (e.g., NaCl or KBr) on a horizontal surface.
- Add one to two drops of **ethyl cyanoacetate** to the center of the plate.

- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Ensure there are no air bubbles in the film.

Instrument Parameters (FT-IR):

- Mode: Transmittance
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction (Direct Infusion or GC-MS):

- Direct Infusion: Dilute the **ethyl cyanoacetate** sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 $\mu\text{g}/\text{mL}$. Infuse the solution directly into the ion source using a syringe pump.
- GC-MS: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 μL) into the gas chromatograph.

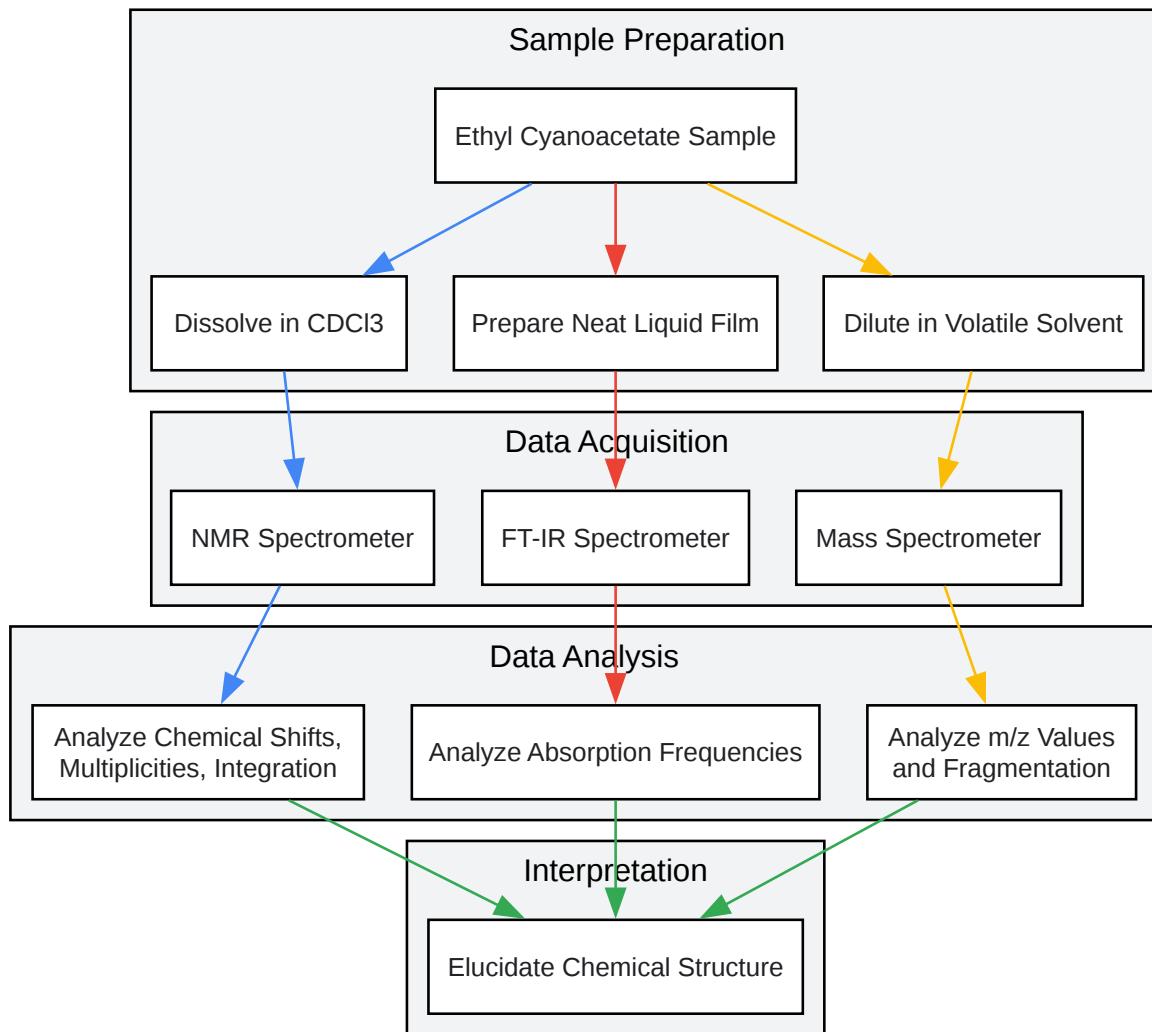
Instrument Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 10-200
- Scan Speed: 1000-2000 amu/s

- Source Temperature: 200-250 °C[2]

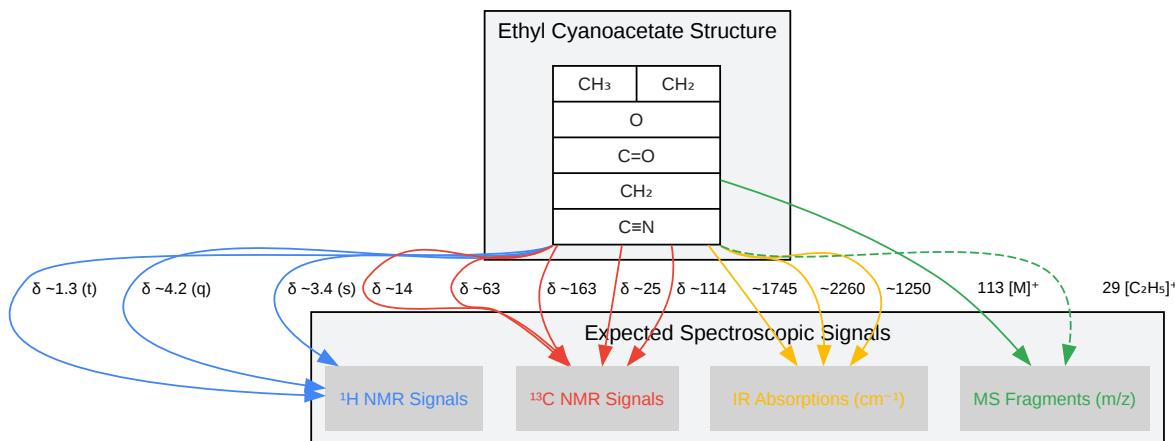
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural features of **ethyl cyanoacetate** relevant to its spectroscopic signatures.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.



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Caption: Structure of **Ethyl Cyanoacetate** and its Spectroscopic Signatures.

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